molecular formula C7H6ClF3N2 B3031131 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine CAS No. 156425-10-4

5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B3031131
CAS RN: 156425-10-4
M. Wt: 210.58 g/mol
InChI Key: RIBWEGQTUUVRJH-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is a chemical compound. It is also known as 3-Chloro-4,5-diaminobenzotrifluoride and 3-Chloro-5-trifluoromethyl-1,2-phenylenediamine .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both chloro and trifluoromethyl groups, makes it a versatile building block for designing drugs with enhanced bioavailability and metabolic stability .

Agricultural Chemicals

This compound is used in the development of agrochemicals, including herbicides and pesticides. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving the efficacy and selectivity of the agrochemical products .

Material Science

In material science, 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength .

Dye and Pigment Production

The compound serves as a precursor in the synthesis of dyes and pigments. Its chemical structure allows for the creation of colorants with specific properties, such as high stability and resistance to fading, which are essential for industrial applications .

Catalysis

5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is employed as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it useful in various catalytic reactions, including cross-coupling and hydrogenation, which are crucial in both industrial and laboratory settings .

Environmental Science

In environmental science, this compound is studied for its potential use in the detection and remediation of pollutants. Its unique chemical properties enable it to interact with and neutralize harmful substances, contributing to cleaner and safer environments .

Biochemical Research

The compound is also used in biochemical research to study enzyme interactions and protein modifications. Its structure allows researchers to investigate the effects of specific chemical modifications on biological systems, aiding in the development of new therapeutic strategies .

Analytical Chemistry

In analytical chemistry, 5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in calibration and validation of analytical methods, ensuring accuracy and reliability in scientific measurements .

NIST Chemistry WebBook

Safety and Hazards

The safety data sheet for 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or if inhaled .

properties

IUPAC Name

5-chloro-3-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBWEGQTUUVRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378499
Record name 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine

CAS RN

156425-10-4
Record name 5-Chloro-3-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156425-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-amino-5-chloro-3-nitrobenzotrifluoride (250 mg, 1.043 mmol) in ethanol (4 mL) was added SnCl2 ·2 H2O (1.174 g, 5.217 mmol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) for 1 h. The solution was cooled to room temperature and ice water (20 g) was added. It was adjusted to pH=7 and extracted with ethyl acetate. The extract was dried (Mg2SO4) and evaporated to give 181 mg (83%) of 2,3-diamino-5-chlorobenzotrifluoride as a brown solid. 1H NMR (CDCl3): δ3.515 (s, 2H); 3.878 (s, 2H); 6.845 (s, 1H); 6.988 (s, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.174 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2-amino-5-chloro-3-nitrobenzotrifluoride (250 mg, 1.043 mmol) in ethanol (4 mL) was added SnCl2.2 H2O (1.174 g, 5.217 mmol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) for 1 h. The solution was cooled to room temperature and ice water (20 g) was added. It was adjusted to pH=7 and extracted with ethyl acetate. The extract was dried (Mg2SO4) and evaporated to give 181 mg (83%) of 2,3-diamino-5-chlorobenzotrifluoride as a brown solid. 1H NMR (CDCl3): δ 3.515 (s, 2H); 3.878 (s, 2H); 6.845 (s, 1H); 6.988 (s, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.174 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine
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5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine
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Reactant of Route 6
5-Chloro-3-(trifluoromethyl)benzene-1,2-diamine

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